![molecular formula C13H19NO4 B1282135 tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate CAS No. 37034-31-4](/img/structure/B1282135.png)
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate
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Description
“tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29400 .
Synthesis Analysis
The synthesis of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The molecular structure of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” is represented by the molecular formula C13H19NO4 . The exact mass is 253.13100 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate” include a density of 1.184g/cm3, a boiling point of 442.807ºC at 760 mmHg, and a flash point of 221.602ºC . The melting point is not available .Scientific Research Applications
Synthesis of Biologically Active Derivatives
This compound is used in the synthesis of new biologically active derivatives. The sterically hindered pyrocatechol moiety of the compound can be linked through a covalent bridge to secondary amines, pharmacophore γ-aminobutyric acid, and triazines, which are explored for their potential biological activities .
Protected Amine for Mass Spectrometric Analysis
As a protected amine, tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate may be utilized in the preparation of isobaric mix solutions. These solutions are significant in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .
Chemoselective Tert-Butoxycarbonylation Reagent
The compound serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is particularly valuable in the field of organic synthesis where protecting groups are essential for the stepwise construction of complex molecules .
properties
IUPAC Name |
tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-6-9-4-5-10(15)11(16)8-9/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFUYZNHQSWRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515541 |
Source
|
Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |
CAS RN |
37034-31-4 |
Source
|
Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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